



Tyrphostin AG 112: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tyrphostin AG 112	
Cat. No.:	B11931776	Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the epidermal growth factor receptor (EGFR) inhibitor, **Tyrphostin AG 112**.

Tyrphostin AG 112 is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors. It specifically targets the phosphorylation of the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Chemical and Physical Properties

Tyrphostin AG 112 is a small organic molecule with the following chemical properties:

Property	Value	Source
CAS Number	144978-82-5	N/A
Molecular Formula	C13H8N4O	N/A
Molecular Weight	236.23 g/mol	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C for long-term stability.	N/A

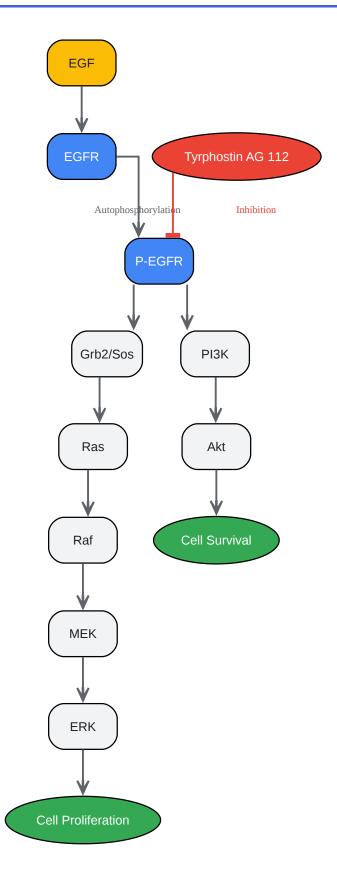


Mechanism of Action and Signaling Pathway

Tyrphostin AG 112 functions as an inhibitor of EGFR phosphorylation. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell proliferation and survival. **Tyrphostin AG 112** competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and blocking the activation of downstream signaling.

The primary signaling cascades affected by the inhibition of EGFR phosphorylation include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK pathway is central to the regulation of gene expression involved in cell proliferation, while the PI3K-Akt pathway plays a critical role in promoting cell survival and inhibiting apoptosis. By blocking EGFR activation, **Tyrphostin AG 112** effectively dampens these pro-growth and pro-survival signals.





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EGFR Signaling Pathway Inhibition by Tyrphostin AG 112.



Quantitative Data: Inhibitory Activity of Tyrphostins

While a specific IC50 value for **Tyrphostin AG 112** against EGFR is not readily available in the reviewed literature, data for structurally related tyrphostins provide a valuable reference for its potential potency.

Compound	Target	IC50 (μM)	Cell Line/Assay Condition
Tyrphostin AG1112	p210bcr-abl	2	In cells
EGFR	15	In cells	
PDGFR	20	In cells	
Tyrphostin AG-528	EGFR	4.9	Cell-free assay
ErbB2/HER2	2.1	Cell-free assay	
Tyrphostin AG 1478	EGFR (ErbB1)	~0.003	In vitro

Experimental Protocols In Vitro EGFR Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of **Tyrphostin AG 112** on EGFR kinase activity.

Materials:

- Recombinant human EGFR kinase domain
- Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
- [y-32P]ATP
- Tyrphostin AG 112 (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μM Na₃VO₄)

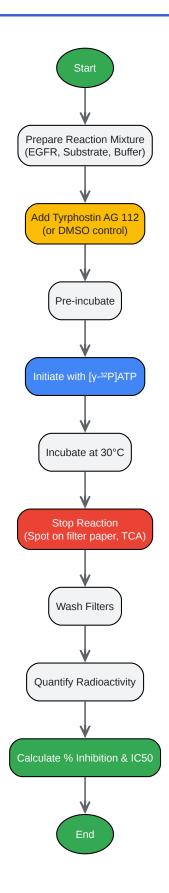


- Trichloroacetic acid (TCA)
- Filter paper

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, recombinant EGFR, and the poly(Glu, Tyr) substrate.
- Add varying concentrations of Tyrphostin AG 112 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by spotting the mixture onto filter paper and immersing it in cold 10% TCA.
- Wash the filter papers extensively with TCA to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity on the filter papers using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Tyrphostin AG 112 and determine the IC50 value.





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Workflow for an in vitro EGFR kinase assay.



Western Blot Analysis of EGFR Pathway Inhibition in Cells

This protocol outlines the steps to assess the effect of **Tyrphostin AG 112** on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK in a cellular context.

Materials:

- Cell line expressing EGFR (e.g., A431)
- Cell culture medium and supplements
- Tyrphostin AG 112 (dissolved in DMSO)
- EGF
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
- · HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

 Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of Tyrphostin AG 112 for a



specified time (e.g., 1-2 hours). Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

- Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer.
 Collect the lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

This technical guide provides a foundational understanding of **Tyrphostin AG 112** for its application in research and drug development. Further investigation into its specific inhibitory concentrations and detailed downstream effects in various cellular contexts will be crucial for fully elucidating its therapeutic potential.

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